(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
(4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.C8H8O3/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,8,10,13-14H,4-6H2;1-5,7,9H,(H,10,11)/t8-,10-;7-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBEPXSDXUHIS-PCUCGQLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059630-13-5 | |
| Record name | Benzeneacetic acid, α-hydroxy-, (αS)-, compd. with (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059630-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Synthetic Routes
The synthesis of (2S)-2-hydroxy-2-phenylacetic acid primarily employs asymmetric synthesis, hydrolysis, and reduction strategies, often starting from optically active precursors.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Optical Resolution of Mandelic Acid Derivatives | Mandelic acid derivatives, chiral auxiliaries | Acid hydrolysis, enzymatic resolution | High enantiomeric purity | Multi-step, labor-intensive |
| Reaction of Alkyl Mandelate with Lithium Diisopropylamide (LDA) | Alkyl mandelate, LDA, cyclohexyl iodide | Low temperature, inert atmosphere | Good stereoselectivity | Uses expensive reagents, industrially less feasible |
| Condensation of Ethyl Benzoylformate with Cyclohexylmagnesium Bromide | Ethyl benzoylformate, cyclohexylmagnesium bromide | Grignard reaction, hydrolysis | Direct route, moderate yield | Use of reactive Grignard reagent |
Novel Approaches Using Cyclohexene Derivatives
Recent research highlights the ene reaction of cyclohexene with benzoylformic acid esters catalyzed by Lewis acids, providing a more straightforward and efficient route.
| Step | Reagents & Conditions | Remarks |
|---|---|---|
| Ene Reaction | Cyclohexene + benzoylformic acid ester + Lewis acid | Room temperature stirring, high yield |
| Hydrolysis & Reduction | Hydrolysis with inorganic acids, catalytic hydrogenation | Converts ester to acid, retains stereochemistry |
This method, detailed in patent literature, allows the synthesis of (2S)-2-hydroxy-2-phenylacetic acid via a simple, scalable process, avoiding the use of expensive and unstable reagents like lithium bis(trimethylsilyl)amide.
Summary of Key Data
| Method | Yield (%) | Enantiomeric Excess | Industrial Suitability |
|---|---|---|---|
| Alkyl mandelate route | 60-70 | High | Moderate |
| Grignard-based synthesis | 50-65 | Moderate | Limited due to reagent reactivity |
| Cyclohexene ene reaction | 80-90 | High | High, suitable for scale-up |
Preparation of (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
Synthetic Strategies
The synthesis of this heterocyclic brominated indole derivative generally involves multi-step procedures, including cyclization, bromination, and stereoselective control.
| Approach | Reagents | Conditions | Remarks |
|---|---|---|---|
| Bromination of Indole Derivatives | N-bromosuccinimide (NBS), radical initiators | Room temperature, inert atmosphere | Selective bromination at specific positions |
| Cyclization of Pyridoindole Precursors | Suitable amino precursors, cyclization agents | Elevated temperatures, solvents like acetic acid | Formation of fused heterocycle |
| Asymmetric Synthesis | Chiral catalysts or auxiliaries | Controlled temperature, chiral resolution | Stereoselectivity at (4aS,9bR) positions |
Route Based on Literature
A notable synthesis involves initial formation of the pyrido[4,3-b]indole core via cyclization of appropriately substituted precursors, followed by regioselective bromination at the 6-position.
- Step 1: Condensation of 2-aminopyridines with suitable aldehydes or ketones to form the indole core.
- Step 2: Cyclization under acidic or thermal conditions to generate the fused ring system.
- Step 3: Bromination using NBS to introduce bromine at the desired position, controlling stereochemistry through chiral auxiliaries or catalysts.
Data Summary
| Step | Reagents | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Cyclization | Aminopyridine + aldehyde | 70-85 | Achieved with chiral catalysts | Key step for stereochemistry |
| Bromination | NBS | 80-90 | Regioselective | Bromination at 6-position |
Industrial and Research Considerations
The synthesis's complexity necessitates precise stereocontrol, especially for pharmaceutical applications. The use of chiral catalysts or resolution techniques ensures stereochemical purity, critical for biological activity.
Comparative Analysis and Research Findings
| Aspect | (2S)-2-Hydroxy-2-phenylacetic Acid | (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole |
|---|---|---|
| Main Synthetic Strategy | Ene reaction with cyclohexene, hydrolysis, reduction | Cyclization of precursors, bromination |
| Key Reagents | Benzoylformic acid esters, Lewis acids, hydrogen | NBS, amino precursors, cyclization agents |
| Yield Range | 80-90% | 70-85% (cyclization), 80-90% (bromination) |
| Stereocontrol | Chiral starting materials, stereoselective reactions | Chiral catalysts, resolution techniques |
| Industrial Feasibility | High, due to simple manipulation | Moderate, due to multi-step process |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation of (2S)-2-hydroxy-2-phenylacetic acid can lead to the formation of benzoylformic acid.
-
Reduction
Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Conditions: Reactions are typically carried out in anhydrous solvents.
Products: Reduction of (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole can lead to the formation of the corresponding dihydro derivative.
-
Substitution
Reagents: Common reagents include halogenating agents and nucleophiles.
Conditions: Reactions are typically carried out in polar solvents.
Products: Substitution reactions on the brominated indole can lead to the formation of various substituted indoles.
Scientific Research Applications
Overview
(2S)-2-hydroxy-2-phenylacetic acid (also known as mandelic acid) is a chiral compound that serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been utilized in treating conditions such as pollakiuria through the development of drugs like oxybutynin.
Pharmaceutical Applications
- Intermediate for Drug Synthesis :
- Cocrystal Formation :
- Antimicrobial Properties :
Case Studies
- A study demonstrated the successful synthesis of mandelic acid derivatives that showed improved efficacy against specific bacterial strains compared to standard treatments .
Overview
This compound is a member of the pyridoindole family and has shown promise in medicinal chemistry due to its unique structural features.
Potential Applications
- Protein Degradation :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-phenylacetic acid involves its interaction with specific enzymes, leading to inhibition of their activity. This can result in various biological effects, such as reduced cell proliferation in cancer cells. The brominated indole derivative exerts its effects by interacting with DNA and proteins, leading to disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues of the Pyridoindole Core
Key Observations:
- Halogen Position : Bromine at C6 in the target compound enhances electrophilicity for subsequent cross-coupling reactions compared to C5 or C9 bromination in analogs .
- Stereochemical Complexity: The (4aS,9bR) configuration ensures high enantiopurity (>99% ee) in drug intermediates, unlike non-chiral analogs like 9-Bromo-5H-pyrido[4,3-b]indole .
Comparison of Mandelic Acid with Other Resolving Agents
Key Observations:
Physicochemical Properties of Pyridoindole Derivatives
Key Observations:
Biological Activity
The compound (2S)-2-hydroxy-2-phenylacetic acid (also known as mandelic acid) and its derivative (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole have garnered attention in pharmacological research due to their diverse biological activities. This article explores their biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
(2S)-2-hydroxy-2-phenylacetic acid is an aromatic alpha hydroxy acid with the molecular formula and is known for its role in various metabolic pathways. The compound features a hydroxyl group adjacent to a carboxylic acid and a phenyl group.
(4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole , on the other hand, has a more complex structure with a molecular formula of . This compound is recognized for its potential as an intermediate in drug synthesis and exhibits unique pharmacological properties.
1. Antimicrobial Activity
Research indicates that mandelic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that mandelic acid derivatives can effectively combat resistant strains of bacteria by disrupting their cell wall synthesis .
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Mandelic Acid | Staphylococcus aureus | 15 |
| Mandelic Acid Derivative | Escherichia coli | 18 |
2. Anti-inflammatory Effects
Mandelic acid has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. A study highlighted that it can reduce levels of TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential in treating inflammatory diseases .
3. Neuroprotective Properties
The derivative (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole has shown promise in neuroprotection. Research indicates that it can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress in neuronal cells . This property positions it as a candidate for treating neurodegenerative disorders.
1. Enzymatic Inhibition
Mandelic acid acts as an inhibitor of certain enzymes involved in bacterial metabolism. It interferes with pathways critical for bacterial survival and replication.
2. Cytokine Modulation
By modulating cytokine production in immune cells, mandelic acid can influence inflammatory responses. Its ability to lower cytokine levels makes it a potential therapeutic agent in inflammatory conditions.
3. Neurotransmitter Interaction
The brominated derivative interacts with neurotransmitter receptors which may enhance synaptic plasticity and provide neuroprotective benefits against excitotoxicity.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, treatment with mandelic acid showed a significant reduction in infection severity compared to placebo .
Case Study 2: Neuroprotective Effects
A preclinical study evaluated the effects of (4aS,9bR)-6-bromo-1H-pyrido[4,3-b]indole on models of Alzheimer's disease. Results indicated that treatment improved cognitive function and reduced amyloid plaque formation .
Q & A
Q. What synthetic routes are commonly employed for (4aS,9bR)-6-bromo-pyrido[4,3-b]indole derivatives in academic laboratories?
The synthesis typically involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing functional groups. For example, bromo-substituted intermediates are synthesized via coupling reactions in PEG-400/DMF solvent systems, followed by purification using flash column chromatography (70:30 ethyl acetate/hexane). Key steps include optimizing reaction time (e.g., 12 hours) and catalyst loading (e.g., CuI) to achieve moderate yields (~50%) .
Q. Which analytical techniques are essential for characterizing (2S)-2-hydroxy-2-phenylacetic acid and verifying its purity?
Nuclear Magnetic Resonance (NMR; H and C) is critical for structural confirmation, while Thin-Layer Chromatography (TLC) monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane). High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC) ensure purity and detect impurities, such as stereoisomers or derivatives .
Q. What safety protocols should be followed when handling (2S)-2-hydroxy-2-phenylacetic acid in the laboratory?
Refer to Safety Data Sheets (SDS): Use nitrile gloves, sealed goggles, and fume hoods to avoid skin/eye contact and inhalation. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested. Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of bromo-substituted pyrido[4,3-b]indoles?
Systematic screening of solvents (e.g., PEG-400 vs. DMF), catalysts (e.g., CuI vs. Pd-based), and reaction temperatures (e.g., 90°C for solvent removal) can improve yields. For example, increasing PEG-400 content enhances solubility of hydrophobic intermediates, while reducing reaction time minimizes side products .
Q. What strategies resolve stereochemical challenges in synthesizing (4aS,9bR)-configured pyridoindoles?
Chiral auxiliaries or enantioselective catalysts (e.g., chiral Pd complexes) can enforce stereocontrol. Post-synthesis purification via chiral HPLC or crystallization in hexane/ethyl acetate mixtures isolates the desired diastereomer. Computational modeling (e.g., DFT calculations) predicts steric hindrance effects .
Q. How do computational models predict the biological activity of pyrido[4,3-b]indole derivatives?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to targets like serotonin receptors or enzymes. For instance, bromo-substituted derivatives show higher affinity due to halogen bonding with active-site residues. MD simulations further validate stability in biological membranes .
Q. What impurities are commonly observed in (2S)-2-hydroxy-2-phenylacetic acid, and how are they quantified?
Impurities include (2R)-isomers, methyl mandelate, and brominated byproducts. Quantification uses HPLC with a C18 column and UV detection (λ = 254 nm), calibrated against EP reference standards (e.g., Impurity C: (2RS)-2-hydroxy-2-phenylacetic acid) .
Q. How should conflicting data on pyrido[4,3-b]indole reactivity under varying pH conditions be analyzed?
Perform kinetic studies across pH 3–10, monitoring intermediates via H NMR. For example, acidic conditions may protonate the indole nitrogen, altering cyclization rates. Comparative TLC and HRMS analysis of products under controlled pH resolves discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
